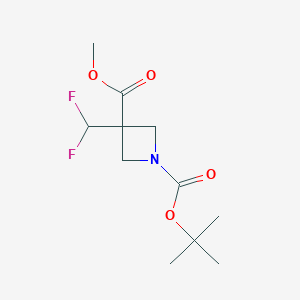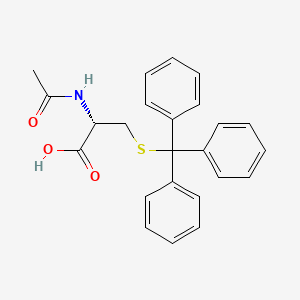
Ac-D-Cys(Trt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-D-Cys(Trt)-OH, also known as N-acetyl-D-cysteine (Trityl), is a derivative of the amino acid cysteine. This compound is characterized by the presence of a trityl (Trt) protecting group attached to the thiol group of cysteine. The trityl group is commonly used in peptide synthesis to protect the thiol group from oxidation and other side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Cys(Trt)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of D-cysteine is protected using trityl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Acetylation: The amino group of the protected cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-D-Cys(Trt)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The trityl protecting group can be removed under acidic conditions to expose the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of the free thiol group.
Deprotection: Free thiol group of D-cysteine.
Applications De Recherche Scientifique
Ac-D-Cys(Trt)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected cysteine derivative.
Biology: Studied for its role in redox biology and as a precursor for glutathione synthesis.
Medicine: Investigated for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of Ac-D-Cys(Trt)-OH involves its ability to act as a precursor for cysteine, which is a key component of the antioxidant glutathione. The trityl group protects the thiol group during synthesis and can be removed to expose the active thiol group, which participates in redox reactions and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-cysteine (NAC): A similar compound but with the L-isomer of cysteine.
S-methyl-L-cysteine: Another cysteine derivative with a methyl group instead of a trityl group.
Uniqueness
Ac-D-Cys(Trt)-OH is unique due to the presence of the trityl protecting group, which provides stability to the thiol group during synthetic processes. This makes it particularly useful in peptide synthesis where protection of functional groups is crucial.
Propriétés
Formule moléculaire |
C24H23NO3S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m1/s1 |
Clé InChI |
KCVPASSMLHHOIF-JOCHJYFZSA-N |
SMILES isomérique |
CC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
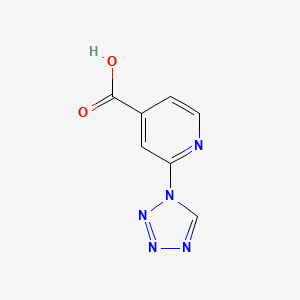
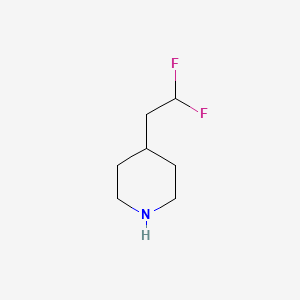

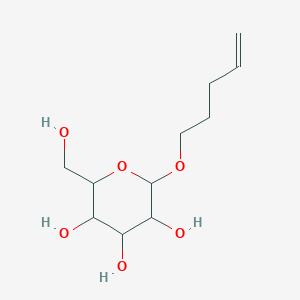
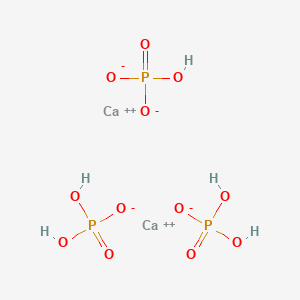
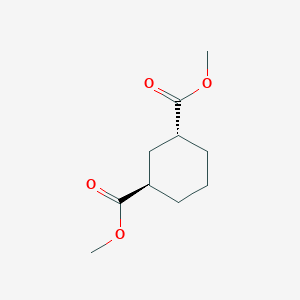


![3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B12282476.png)
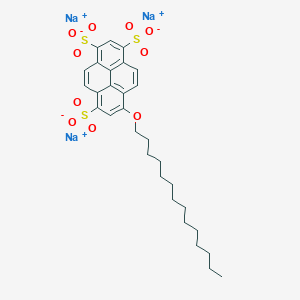

![5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12282488.png)
